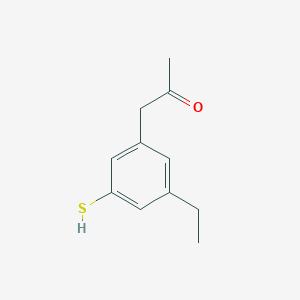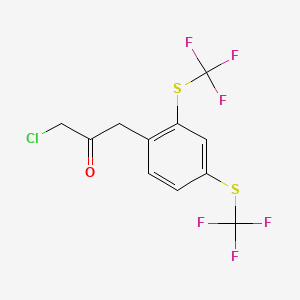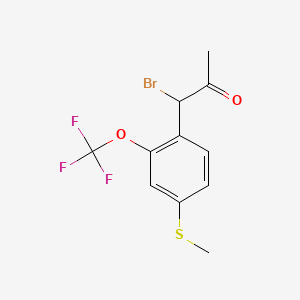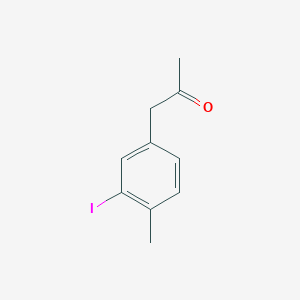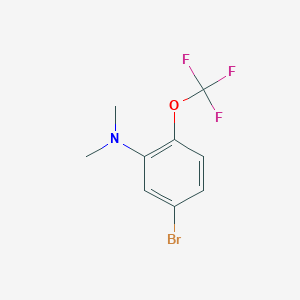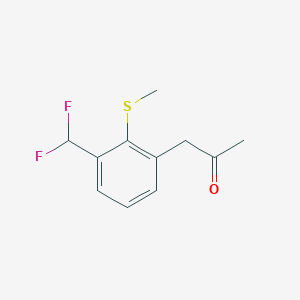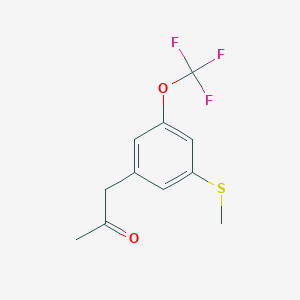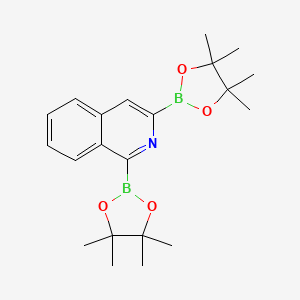
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline: is a boronic ester derivative of isoquinoline. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of boronic ester groups makes it a valuable reagent for forming carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline can be synthesized through a multi-step process involving the borylation of isoquinoline derivatives. One common method involves the use of palladium-catalyzed borylation reactions. The reaction typically employs bis(pinacolato)diboron as the boron source and a palladium catalyst under inert conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides, and solvents (e.g., THF, toluene).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products: The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline is widely used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its derivatives have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its role in the synthesis of conjugated polymers makes it valuable for the development of electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic ester groups facilitate the transmetalation step, making the reaction efficient and selective.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Comparison: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline is unique due to its isoquinoline core, which imparts distinct electronic properties compared to other boronic esters. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and complex organic molecules. Its structural features also enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable tool in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C21H29B2NO4 |
|---|---|
Molekulargewicht |
381.1 g/mol |
IUPAC-Name |
1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C21H29B2NO4/c1-18(2)19(3,4)26-22(25-18)16-13-14-11-9-10-12-15(14)17(24-16)23-27-20(5,6)21(7,8)28-23/h9-13H,1-8H3 |
InChI-Schlüssel |
OLKMCGJLYVSMBP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=N2)B4OC(C(O4)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14050012.png)

![Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester](/img/structure/B14050024.png)
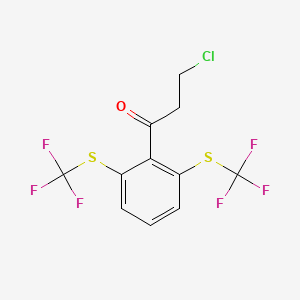
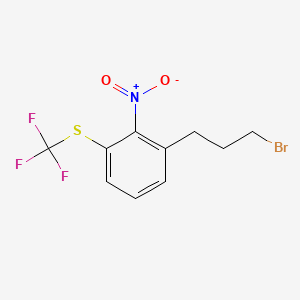
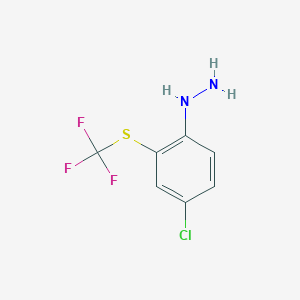
![Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14050038.png)
